molecular formula C8H9ClN2OS B2899882 N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide CAS No. 2305489-64-7

N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide

Cat. No.: B2899882
CAS No.: 2305489-64-7
M. Wt: 216.68
InChI Key: TUBHJHHMBGDYKF-UHFFFAOYSA-N
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Description

N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide typically involves the reaction of 2-chloro-1,3-thiazole with an appropriate alkylating agent to introduce the ethyl group, followed by the addition of prop-2-enamide. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Uniqueness

N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

N-[2-(2-chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c1-2-7(12)10-4-3-6-5-11-8(9)13-6/h2,5H,1,3-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBHJHHMBGDYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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